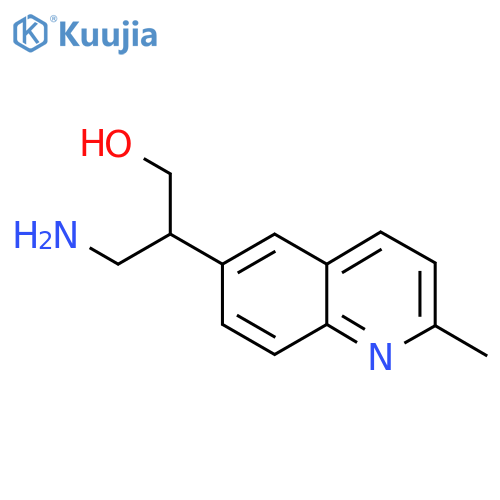Cas no 2229321-14-4 (3-amino-2-(2-methylquinolin-6-yl)propan-1-ol)

2229321-14-4 structure
商品名:3-amino-2-(2-methylquinolin-6-yl)propan-1-ol
3-amino-2-(2-methylquinolin-6-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-2-(2-methylquinolin-6-yl)propan-1-ol
- 2229321-14-4
- EN300-1810328
-
- インチ: 1S/C13H16N2O/c1-9-2-3-11-6-10(12(7-14)8-16)4-5-13(11)15-9/h2-6,12,16H,7-8,14H2,1H3
- InChIKey: HTSLWUSVGVWTHT-UHFFFAOYSA-N
- ほほえんだ: OCC(CN)C1C=CC2C(=CC=C(C)N=2)C=1
計算された属性
- せいみつぶんしりょう: 216.126263138g/mol
- どういたいしつりょう: 216.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1
3-amino-2-(2-methylquinolin-6-yl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1810328-1.0g |
3-amino-2-(2-methylquinolin-6-yl)propan-1-ol |
2229321-14-4 | 1g |
$1142.0 | 2023-06-02 | ||
| Enamine | EN300-1810328-0.1g |
3-amino-2-(2-methylquinolin-6-yl)propan-1-ol |
2229321-14-4 | 0.1g |
$1005.0 | 2023-09-19 | ||
| Enamine | EN300-1810328-5g |
3-amino-2-(2-methylquinolin-6-yl)propan-1-ol |
2229321-14-4 | 5g |
$3313.0 | 2023-09-19 | ||
| Enamine | EN300-1810328-10g |
3-amino-2-(2-methylquinolin-6-yl)propan-1-ol |
2229321-14-4 | 10g |
$4914.0 | 2023-09-19 | ||
| Enamine | EN300-1810328-10.0g |
3-amino-2-(2-methylquinolin-6-yl)propan-1-ol |
2229321-14-4 | 10g |
$4914.0 | 2023-06-02 | ||
| Enamine | EN300-1810328-0.05g |
3-amino-2-(2-methylquinolin-6-yl)propan-1-ol |
2229321-14-4 | 0.05g |
$959.0 | 2023-09-19 | ||
| Enamine | EN300-1810328-0.25g |
3-amino-2-(2-methylquinolin-6-yl)propan-1-ol |
2229321-14-4 | 0.25g |
$1051.0 | 2023-09-19 | ||
| Enamine | EN300-1810328-5.0g |
3-amino-2-(2-methylquinolin-6-yl)propan-1-ol |
2229321-14-4 | 5g |
$3313.0 | 2023-06-02 | ||
| Enamine | EN300-1810328-1g |
3-amino-2-(2-methylquinolin-6-yl)propan-1-ol |
2229321-14-4 | 1g |
$1142.0 | 2023-09-19 | ||
| Enamine | EN300-1810328-2.5g |
3-amino-2-(2-methylquinolin-6-yl)propan-1-ol |
2229321-14-4 | 2.5g |
$2240.0 | 2023-09-19 |
3-amino-2-(2-methylquinolin-6-yl)propan-1-ol 関連文献
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
2229321-14-4 (3-amino-2-(2-methylquinolin-6-yl)propan-1-ol) 関連製品
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 42464-96-0(NNMTi)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
